molecular formula C16H25NO4S B345687 1-(2,5-Diethoxyphenyl)sulfonylazepane CAS No. 325811-00-5

1-(2,5-Diethoxyphenyl)sulfonylazepane

Cat. No.: B345687
CAS No.: 325811-00-5
M. Wt: 327.4g/mol
InChI Key: ZNRHSBIAJMQSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Diethoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group attached to a 2,5-diethoxyphenyl moiety.

Properties

CAS No.

325811-00-5

Molecular Formula

C16H25NO4S

Molecular Weight

327.4g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C16H25NO4S/c1-3-20-14-9-10-15(21-4-2)16(13-14)22(18,19)17-11-7-5-6-8-12-17/h9-10,13H,3-8,11-12H2,1-2H3

InChI Key

ZNRHSBIAJMQSLP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Comparisons

Compound Name Core Structure Key Functional Groups Substituent Positions Biological Activity (MIC Range) Reference
1-(2,5-Diethoxyphenyl)sulfonylazepane Azepane (7-membered) Sulfonyl, 2,5-diethoxy phenyl 2,5-diethoxy Not reported in evidence N/A
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) 1,3-Dioxolane (5-membered) Ester, hydroxyl phenyl 2-hydroxyphenyl Antibacterial (MIC: 62.5–125 µg/mL), Antifungal (MIC: 125 µg/mL)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(3,4-diethoxyphenyl)prop-2-en-1-one Piperazine (6-membered) Ketone, 3,4-diethoxy phenyl 3,4-diethoxy Not reported in evidence

Key Observations:

  • Core Structure Impact : The seven-membered azepane in the target compound may offer greater conformational flexibility compared to the rigid 1,3-dioxolane (5-membered) and piperazine (6-membered) cores in analogs. This flexibility could influence binding to biological targets .
  • Substituent Positioning: The 2,5-diethoxy groups in the target compound differ from the 3,4-diethoxy substituents in the piperazine derivative .
  • Functional Groups: Sulfonyl groups (target compound) vs. ester or ketone groups (analogs) alter electronic properties. Sulfonamides are known for enhanced metabolic stability compared to esters, which are prone to hydrolysis .

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